Bicyclo[5.2.0]nonan-8-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65811-21-4 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
bicyclo[5.2.0]nonan-8-one |
InChI |
InChI=1S/C9H14O/c10-9-6-7-4-2-1-3-5-8(7)9/h7-8H,1-6H2 |
InChI Key |
PUBNEQJXUOCEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CC(=O)C2CC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bicyclo 5.2.0 Nonan 8 One and Its Analogues
Strain-Driven Cyclization Strategies
The construction of the strained bicyclo[5.2.0]nonane skeleton often relies on cyclization strategies that harness ring strain to drive the formation of the fused four- and seven-membered ring system. These methods include powerful photochemical and intramolecular approaches.
[2+2] Photocycloaddition Routes to Bicyclo[5.2.0]nonan-8-one Derivatives
The [2+2] photocycloaddition is a powerful and widely utilized photochemical reaction for the synthesis of cyclobutane (B1203170) rings. acs.org This reaction typically involves the excitation of an alkene to its triplet state, which then undergoes a stepwise addition to another alkene to form a 1,4-diradical intermediate that subsequently cyclizes. In the context of synthesizing this compound derivatives, the intramolecular photocycloaddition of a tethered cycloheptenone is a key strategy.
An example of this approach is the photocycloaddition of 3-(alk-1-ynyl)cyclohept-2-en-1-ones in the presence of a diene. While this specific example leads to the formation of bicyclo[5.2.0]nonan-2-one derivatives, the underlying principle of forming the bicyclic core via a light-induced cycloaddition is directly applicable. The reaction proceeds through the photoisomerization of the cycloheptenone to a strained trans-isomer, which then undergoes a thermal [4+2] cycloaddition with the diene. This transformation highlights the utility of photochemical methods in accessing strained bicyclic systems.
A notable synthesis of a bicyclo[5.2.0]nonane derivative involves the microwave-assisted intramolecular [2+2] allenic cycloaddition reaction. This method provides an efficient route to bicyclo[5.2.0]nona-1,7-dienes with complete regioselectivity for the distal double bond of the allene. nih.gov
Table 1: Examples of [2+2] Cycloaddition for Bicyclo[5.2.0]nonane Systems
| Reactant(s) | Conditions | Product | Yield (%) | Reference |
| Alkynyl allenes | Microwave irradiation | Bicyclo[5.2.0]nona-1,7-dienes | High | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide a powerful means to construct bicyclic systems with high regio- and stereocontrol. For the synthesis of the bicyclo[5.2.0]nonane core, various strategies have been employed, including those that form either the four-membered or the seven-membered ring in the key cyclization step.
One such approach is the Ziegler cyclization of dinitriles. This method has been successfully applied to the synthesis of bicyclo[5.2.0]nonan-4-one, demonstrating the feasibility of forming the seven-membered ring through an intramolecular condensation. The reaction involves the high-dilution cyclization of a dinitrile precursor in the presence of a strong base, followed by hydrolysis of the resulting enamine.
Intramolecular free-radical cyclizations also offer a versatile route to bicyclic ketones. These reactions are typically mediated by radical initiators and proceed under mild conditions, making them compatible with a wide range of functional groups. While specific examples leading directly to this compound are not abundant in the literature, the general principles of radical cyclization of unsaturated carbonyl compounds are applicable to the synthesis of this ring system.
Rearrangement-Facilitated Syntheses
Rearrangement reactions are powerful transformations in organic synthesis that allow for the construction of complex molecular architectures from simpler precursors through skeletal reorganization. Several rearrangement strategies have been successfully employed in the synthesis of this compound and its derivatives.
Homopropargylic Rearrangements to this compound
Homopropargylic rearrangements provide an elegant and efficient method for the synthesis of cyclobutanone-containing bicyclic systems. This reaction involves the solvolysis of a homopropargylic sulfonate ester, which proceeds with the participation of the alkyne to form a strained cyclobutyl cation, which is then trapped by the solvent.
A key example of this methodology is the preparation of 9-methylthis compound. The synthesis starts from trans-2-(1-propynyl)cycloheptanol, which is converted to its corresponding 4-dimethylaminobenzenesulfonate. Solvolysis of this sulfonate in 67% sulfuric acid induces the homopropargylic rearrangement, affording the desired bicyclic ketone in good yield.
Table 2: Synthesis of 9-Methylthis compound via Homopropargylic Rearrangement
| Substrate | Reagents/Conditions | Product | Yield (%) |
| trans-2-(1-Propynyl)cycloheptyl-4-dimethylaminobenzenesulfonate | 67% H₂SO₄ | 9-Methylthis compound | Good |
Wagner-Meerwein Rearrangements in Bicyclic Systems
The Wagner-Meerwein rearrangement is a classic carbocation rearrangement involving a 1,2-shift of an alkyl, aryl, or hydride group. drugfuture.com This rearrangement is particularly common in bicyclic systems, where it can be driven by the release of ring strain or the formation of a more stable carbocation. drugfuture.com
While specific examples detailing the synthesis of this compound via a Wagner-Meerwein rearrangement are not extensively documented, the rearrangement of other bicyclo[5.2.0]nonane isomers has been reported. For instance, the acid-catalyzed rearrangement of bicyclo[5.2.0]nonan-2-one derivatives has been observed. These transformations typically involve the protonation of the carbonyl oxygen, followed by a skeletal rearrangement to a more stable carbocationic intermediate, which is then quenched to afford the rearranged product. The principles of such rearrangements suggest their potential applicability in designing synthetic routes to the this compound scaffold, for example, from appropriately substituted spiro[4.4]nonane precursors.
Tandem Anionic and Oxy-Cope Rearrangements
The oxy-Cope rearrangement is a powerful archive.orgarchive.org-sigmatropic rearrangement of 1,5-dien-3-ols that leads to the formation of an unsaturated carbonyl compound. The anionic version of this reaction, where the hydroxyl proton is removed by a base, proceeds at dramatically accelerated rates. Tandem sequences involving an initial anionic rearrangement followed by another transformation can lead to the rapid construction of complex bicyclic systems.
A relevant example, although leading to a slightly different ring system, is the synthesis of bicyclo[5.2.1]dec-8-en-4-ones through a tandem anionic archive.orgnih.gov and oxy-Cope rearrangement of 2-vinylbicyclo[3.2.1]oct-6-en-2-ols. researchgate.net This one-pot process demonstrates the power of tandem rearrangements in efficiently building complex polycyclic frameworks. researchgate.net The application of a similar strategy, starting from a suitably substituted divinylcycloheptanol, could potentially provide a direct route to the this compound core. The key would be the design of a substrate that, upon undergoing an anionic oxy-Cope rearrangement, generates an intermediate poised for a subsequent cyclization to form the desired bicyclic ketone.
Pinacol-Type Rearrangements for Bicyclo[5.2.0]nonane Scaffolding
The Pinacol rearrangement and its variants, such as the semipinacol rearrangement, are powerful tools in organic synthesis for effecting skeletal changes, including ring expansions and contractions. masterorganicchemistry.comnih.gov These reactions typically proceed through an acid-catalyzed mechanism involving a 1,2-diol, which forms a carbocation intermediate upon the loss of water. masterorganicchemistry.com A subsequent 1,2-alkyl or -hydride shift relieves the cationic strain and results in a rearranged carbonyl compound. masterorganicchemistry.comnih.gov
This methodology can be strategically employed to construct the bicyclo[5.2.0]nonane framework. A hypothetical, yet mechanistically plausible, route would involve the treatment of a precursor such as 8,9-dihydroxy-cis-bicyclo[5.2.0]nonane with a strong acid. Protonation of one hydroxyl group and its departure as water would generate a carbocation. The migration of a C-C bond from the adjacent carbon would expand the seven-membered ring while forming the ketone at the 8-position, though controlling the migratory aptitude of different bonds would be a key challenge.
A related semipinacol rearrangement has been demonstrated in the transformation of cis-fused β-lactam diols into bicyclic lactams, including derivatives of the bicyclo[5.2.0]nonane system. bham.ac.uk Such rearrangements can alter the ring structure, converting a 6/6 fused system into a 5/7 fused framework, illustrating the topological changes achievable through these cationic processes. nih.gov
Table 1: Representative Pinacol-Type Rearrangement for Ring Expansion This table is based on generalized Pinacol rearrangement principles applicable to ring expansion.
| Precursor Type | Reagent | Key Transformation | Product Scaffold |
| Cyclic 1,2-diol | H₂SO₄ or other strong acid | C-C bond migration to adjacent carbocation | Ring-expanded ketone |
| β-Hydroxy epoxide | Lewis Acid (e.g., AlMe₃) | Epoxide opening followed by C-C bond migration | Rearranged bicyclic ketone |
Wolff Ring Contraction Routes
The Wolff rearrangement is a classic reaction that converts an α-diazoketone into a ketene (B1206846), which can then be trapped by a nucleophile. ntu.ac.uk When applied intramolecularly in a cyclic system, this reaction serves as an effective method for ring contraction, typically forming five- or four-membered rings. ntu.ac.ukrsc.org This strategy is particularly valuable in the de novo construction of strained cyclobutane rings fused to other cyclic systems. researchgate.net
The synthesis of the bicyclo[5.2.0]nonane core can be achieved by applying the Wolff rearrangement to a suitable α-diazoketone precursor derived from a bicyclo[6.2.0]decane system. Photolysis or metal catalysis (e.g., using silver oxide) on a precursor like 9-diazo-bicyclo[6.2.0]decan-10-one would induce the extrusion of dinitrogen gas and the 1,2-migration of an alkyl group to form a ketene intermediate. This intermediate, possessing the bicyclo[5.2.0]nonane skeleton, can then be hydrolyzed to yield the corresponding carboxylic acid or trapped with an alcohol to form an ester derivative. This tandem Wolff rearrangement/ketene trapping sequence is a powerful method for accessing trans-fused cyclobutane-containing natural products. researchgate.net
Ring Expansion and Contraction Strategies from Related Cyclic Systems
Cyclobutane Ring Enlargement Processes
Ring expansion reactions provide a direct pathway to larger cyclic systems from more readily available smaller rings. The enlargement of a cyclobutane ring within a pre-existing bicyclic framework can be used to construct the seven-membered ring of the bicyclo[5.2.0]nonane system. These transformations often proceed through cationic intermediates, where the strain release of the four-membered ring provides a thermodynamic driving force. wikipedia.org
A key example involves the Wagner-Meerwein rearrangement of in-situ generated cyclopropylmethyl cations, which expand to form cyclobutanes. pku.edu.cn A related principle can be applied to expand a cyclobutane. For instance, silver ion-assisted ring expansions of geminal dibromobicyclo[n.1.0]alkanes have been shown to be a useful method for constructing medium-sized rings. tue.nl Applying this logic, a suitably functionalized bicyclo[4.2.0]octane derivative could undergo a one-carbon ring expansion to yield the bicyclo[5.2.0]nonane skeleton.
Stereoselective Ring Expansions of Bicyclic Precursors
Controlling stereochemistry during skeletal rearrangements is a significant challenge in modern organic synthesis. Stereoselective ring expansions are crucial for accessing enantiomerically pure and complex molecular targets.
A notable example is the gold(I)-catalyzed asymmetric cyclopropanation/C-C cleavage/Wagner-Meerwein rearrangement of yne-methylenecyclopropanes to synthesize azepine-fused cyclobutanes, specifically the 3-azabicyclo[5.2.0]nonadiene system. pku.edu.cn In this process, the chirality is established in an initial cyclopropanation step. Although the subsequent planar cyclopropylmethyl carbocation intermediate leads to a loss of the initial chirality, the rigid nature of the intermediate dictates that only one specific carbon can migrate during the ring expansion. This effectively transfers the stereochemical information from the first step to the final bicyclic product, overcoming the typical loss of chirality in Wagner-Meerwein rearrangements. pku.edu.cn Acetolysis studies of other chiral bicyclic systems have also demonstrated stereospecific ring rearrangements, affording ring-expanded products with controlled stereochemistry. ugent.be
Cationic Ring Contractions within Bicyclo[5.2.0]nonane Frameworks
Cationic rearrangements can also be employed to contract a larger ring into a smaller one. wikipedia.org This process typically involves the generation of a carbocation adjacent to the ring, followed by the migration of an endocyclic bond to the cationic center, resulting in a smaller ring and an exocyclic alkyl cation which is subsequently stabilized. wikipedia.org
In the context of the bicyclo[5.2.0]nonane framework, such a strategy could be envisioned starting from a larger bicyclic precursor, such as a bicyclo[6.2.0]decane derivative. For example, treatment of an appropriately substituted bicyclo[6.2.0]decanol with acid could induce dehydration to form a carbocation. A subsequent transannular bond migration could facilitate a ring contraction, yielding a rearranged bicyclo[5.2.0]nonane derivative. While specific examples for this exact transformation are sparse in the literature, the underlying principle of cationic ring contraction is a well-established synthetic tool.
Metal-Catalyzed and Organocatalytic Approaches
Modern catalysis offers powerful and efficient routes to complex molecular architectures, including the bicyclo[5.2.0]nonane scaffold.
Metal-Catalyzed Approaches: Homogeneous gold catalysis, in particular, has emerged as a potent tool for constructing strained carbocycles. acs.org A general and efficient [2+2] cycloaddition of 1,8-enynes catalyzed by gold(I) complexes provides direct access to the bicyclo[5.2.0]nonane framework. acs.orgrecercat.catnih.gov This reaction proceeds under relatively mild conditions and is tolerant of various functional groups. The mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack from the tethered alkene to form the fused bicyclic system.
Table 2: Gold-Catalyzed [2+2] Cycloaddition for Bicyclo[5.2.0]nonane Synthesis
| Substrate | Catalyst | Conditions | Product | Yield | Ref |
| 1,8-enyne | [(JohnPhos)AuCl]/AgSbF₆ | Dichloromethane, rt | Bicyclo[5.2.0]nonane derivative | High | acs.org |
| 1,6-yne-methylenecyclopropane | Chiral Gold(I) Complex | Toluene, 40 °C | 3-azabicyclo[5.2.0]nonadiene | High (up to 96% ee) | pku.edu.cn |
Organocatalytic Approaches: Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has also been applied to the synthesis of bicyclo[5.2.0]nonane structures. ehu.es These methods often involve domino or cascade reactions, where multiple bonds are formed in a single operation from simple precursors. For example, dienol silyl (B83357) ethers can be employed in organocatalytic processes to generate bicyclo[5.2.0]nonane derivatives, showcasing the ability of this methodology to build molecular complexity efficiently. beilstein-journals.org
Gold(I)-Catalyzed Cyclizations to Bicyclo[5.2.0]nonene Derivatives
Gold(I) catalysis has emerged as a powerful tool for the formation of carbon-carbon bonds, particularly in the context of cyclization reactions. One notable application is the intramolecular [2+2] cycloaddition of 1,8-enynes to construct the bicyclo[5.2.0]nonane skeleton. acs.org In this transformation, a gold(I) catalyst activates the alkyne moiety of the 1,8-enyne substrate, facilitating a nucleophilic attack from the tethered alkene. This process leads to the formation of a four-membered ring fused to a seven-membered ring, yielding a bicyclo[5.2.0]nonene derivative. The reaction is typically carried out under mild conditions and demonstrates the ability of gold(I) catalysts to promote complex skeletal rearrangements. acs.org
The efficiency and outcome of the gold(I)-catalyzed isomerization of 1,8-enynes can lead to the formation of functionalized bicyclo[5.2.0]nonenes. acs.org These cyclobutene (B1205218) derivatives can be isolated as reactive intermediates that may undergo further gold(I)-catalyzed transformations, such as isomerization, fragmentation, or ene reactions, to yield more structurally complex products. acs.org The choice of the gold(I) catalyst and reaction conditions can influence the reaction pathway and the final product distribution.
| Catalyst | Substrate | Product | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|---|
| [(JohnPhos)AuCl]/AgSbF6 | Generic 1,8-enyne | Bicyclo[5.2.0]nonene derivative | Not specified | Not specified | acs.org |
Palladium-Catalyzed Cyclizations
Despite the broad utility of palladium catalysis in organic synthesis, a specific method for the construction of the this compound framework via a palladium-catalyzed cyclization was not identified in the reviewed literature. While palladium-catalyzed reactions are widely used for the synthesis of various bicyclic systems, including bicyclo[3.2.1]lactones and other fused ring structures, a direct application to the synthesis of this compound has not been reported. nih.govrsc.org One study noted the formation of a bicyclo[5.2.0]nonan-6-ol derivative as a minor byproduct in a palladium-catalyzed reaction, but this does not constitute a viable synthetic route to the target ketone. dtu.dk
Organocatalytic Annulation Reactions
Organocatalysis has become a cornerstone of modern asymmetric synthesis, with numerous applications in the construction of cyclic and bicyclic molecules. Intramolecular aldol (B89426) reactions and Michael additions are common organocatalytic strategies for the formation of six-membered rings, as seen in the synthesis of Wieland-Miescher ketone analogues and bicyclo[2.2.2]oct-5-en-2-ones. mdpi.comresearchgate.net However, a specific organocatalytic annulation reaction for the synthesis of the this compound ring system was not found in the surveyed literature. The development of such a method would be a valuable addition to the synthetic chemist's toolbox.
Photocatalytic Strategies for Bicyclic Compound Construction
Photocatalysis, particularly through visible-light-mediated energy transfer, offers a powerful and sustainable approach to the construction of strained ring systems. The intramolecular [2+2] photocycloaddition of an appropriately substituted cycloheptenone derivative is a plausible strategy for the synthesis of the this compound core. In this approach, a photosensitizer absorbs light and transfers energy to the cycloheptenone, promoting it to an excited state. This excited species can then undergo an intramolecular cycloaddition to form the fused cyclobutane ring of the bicyclo[5.2.0]nonane system. nih.govresearchgate.net
While a specific example for the synthesis of this compound using this method was not detailed in the literature, the general principle of intramolecular photocatalytic [2+2] cycloadditions to form fused bicyclic systems is well-established. nih.govresearchgate.net For instance, visible-light organophotocatalysis has been successfully employed for the intramolecular [2+2] cycloaddition of electron-deficient styrenes to generate fused bicyclic compounds. nih.gov This suggests that with a suitable precursor, a similar strategy could be applied to the synthesis of this compound. The choice of photocatalyst, solvent, and light source would be critical in optimizing the efficiency and stereoselectivity of such a transformation. nih.gov
| Photocatalyst Type | Substrate Type | Product Type | Reaction Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Organic Cyanoarene (e.g., 4CzIPN) | Electron-deficient styrenes with a tethered alkene | Fused bicyclic systems | Visible light irradiation | Energy transfer mechanism | nih.gov |
| Ruthenium(II) complex | Acyclic enones | Unsymmetrical cyclobutanes | Visible light irradiation (including sunlight) | Crossed [2+2] cycloaddition | nih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of Bicyclo 5.2.0 Nonan 8 One
Mechanistic Investigations of Ketone Functional Group Transformations
The reactivity of the carbonyl group in Bicyclo[5.2.0]nonan-8-one is central to its chemical utility. Mechanistic studies of its transformations, particularly oxidation and reduction, provide insight into the influence of the strained four-membered ring on reaction outcomes.
Baeyer-Villiger Oxidation Mechanisms and Regioselectivity in this compound Derivatives
The Baeyer-Villiger oxidation of cyclic ketones to lactones is a powerful synthetic tool. In the case of this compound, which possesses two distinct α-carbons (a methine at the ring junction and a methylene (B1212753) in the seven-membered ring), the regioselectivity of oxygen insertion is a key mechanistic question.
Research into the catalytic, asymmetric Baeyer-Villiger oxidation of racemic this compound derivatives has demonstrated complex and fascinating regiochemical and stereochemical outcomes. In a study utilizing a chiral Zirconium(IV) salen complex (Zr(salen)) as a catalyst with a urea-hydrogen peroxide adduct, the oxidation of the parent compound, this compound, and its 2,3-benzo derivative was investigated. This reaction proceeds enantiospecifically, meaning each enantiomer of the starting ketone reacts through a different pathway, yielding distinct products.
The oxidation can lead to two possible regioisomeric lactones: the "normal" lactone (NL), resulting from the migration of the more substituted bridgehead methine carbon, and the "abnormal" lactone (AL), formed via migration of the less substituted methylene carbon. The study found that the product distribution is dependent on the specific enantiomer of the ketone being oxidized.
For the 2,3-benzothis compound derivative, a kinetic resolution was observed:
The fast-reacting enantiomer yielded the normal lactone exclusively .
The slow-reacting enantiomer produced the abnormal lactone preferentially , with an abnormal-to-normal lactone ratio of approximately 6.5:1.
This outcome highlights that the chiral catalyst controls the reaction pathway, overriding the intrinsic migratory aptitude (tertiary/methine > secondary/methylene) for one of the enantiomers. The formation of the abnormal lactone is unusual and is attributed to the strict stereoelectronic demands imposed by the chiral catalyst in the transition state of the Criegee intermediate rearrangement.
| Enantiomer | Relative Reaction Rate | Major Product | Product Ratio (AL/NL) |
|---|---|---|---|
| Fast-reacting | ~1.2 | Normal Lactone (NL) | Forms NL exclusively |
| Slow-reacting | 1.0 | Abnormal Lactone (AL) | ~6.5 : 1 |
Stereochemical Control in Reduction Reactions
Stereochemical Control and Asymmetric Induction in Reactions
The rigid, fused-ring structure of this compound provides a platform for investigating stereochemical control, where the existing chirality of the skeleton influences the stereochemical outcome of subsequent reactions.
Enantiospecific Transformations of this compound Derivatives
As detailed in section 3.1.1, the Zr(salen)-catalyzed Baeyer-Villiger oxidation of racemic this compound derivatives is a prime example of an enantiospecific transformation. The chiral catalyst differentiates between the two enantiomers of the starting ketone, leading to a kinetic resolution. One enantiomer is consumed more rapidly and produces one specific regioisomeric lactone, while the other enantiomer reacts more slowly to give a different major product. This differential reactivity provides a method to separate the enantiomers and to selectively synthesize different chiral lactone products from a racemic starting material.
Diastereoselective Reactions on the Bicyclic Skeleton
While reactions such as alkylation or aldol (B89426) condensations on pre-formed this compound are not well-documented, a study on the formation of the bicyclic skeleton itself provides insight into diastereoselectivity. The reaction of the lithium enolate of cycloheptanone (B156872) with phenyl vinyl sulfoxide (B87167) has been shown to produce sulfonyl-substituted Bicyclo[5.2.0]nonan-1-ols.
In this reaction, the enolate attacks the vinyl sulfoxide, and a subsequent intramolecular cyclization forms the fused four- and seven-membered rings. This process creates new stereocenters, and multiple diastereomers of the Bicyclo[5.2.0]nonan-1-ol product are formed. The ratio of these diastereomers is influenced by reaction conditions such as temperature and time, indicating that the stereochemical outcome is under kinetic and thermodynamic control. This demonstrates that the formation of the bicyclic skeleton can proceed with a degree of diastereoselectivity, governed by the transition state energies of the cyclization step.
Intramolecular Rearrangements and Their Mechanistic Pathways
The inherent ring strain of the cyclobutane (B1203170) moiety within the this compound skeleton makes it susceptible to various intramolecular rearrangements, often leading to more stable ring systems.
One documented example involves a derivative, cis-Bicyclo[5.2.0]nonan-8-one oxime. When this oxime is treated with disulfur (B1233692) dichloride and Hünig's base, it undergoes a novel molecular rearrangement. The proposed mechanism involves an initial abnormal Beckmann rearrangement, a process distinct from the standard acid-catalyzed rearrangement of oximes. Instead of the carbon anti-periplanar to the oxime's hydroxyl group migrating to the nitrogen, this reaction proceeds via a cleavage of the cyclobutane ring. This ring-opening step generates a nitrile intermediate, which then undergoes further reactions. This pathway highlights how the strain of the four-membered ring can facilitate unusual mechanistic pathways that differ from those observed in less strained systems. acs.org
Sigmatropic Shifts within Bicyclo[5.2.0]nonane Systems
Sigmatropic shifts are intramolecular pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. wikipedia.org In bicyclo[5.2.0]nonane systems, these rearrangements can be thermally or photochemically induced. The Woodward-Hoffmann rules predict the stereochemical outcome of these reactions. wikipedia.org For instance, a nih.govresearchgate.net sigmatropic shift in a substituted bicyclo[4.2.0]octa-2,4-diene system, a related bicyclic structure, has been explored computationally and experimentally. nih.gov While electrocyclic pathways are often favored, stepwise sigmatropic shifts can be feasible for appropriately substituted compounds. nih.gov The activation barriers for such shifts can be comparable to other rearrangements like the norcaradiene walk rearrangement. nih.gov The introduction of strain, such as a cyclopropane (B1198618) ring in a related system, can make these shifts effectively unidirectional by significantly destabilizing the reactant compared to the product. youtube.com
Transannular Reactions and Remote C-H Functionalization
The proximity of the constituent rings in this compound allows for transannular reactions, where a bond is formed between non-adjacent atoms across the ring system. These reactions are an efficient method for constructing complex polycyclic molecules, driven by the release of ring strain. ehu.es For example, the N-chloro lactam of the related 1-azabicyclo[5.2.0]nonan-2-one can undergo cyclization. cdnsciencepub.com
Remote C-H functionalization, the activation of C-H bonds that are distant from a directing functional group, is a significant challenge in organic synthesis. researchgate.net In bicyclic systems, this can be particularly difficult due to the geometric constraints of forming the necessary cyclometallated intermediates. researchgate.netrsc.org However, strategies using removable templates have been developed to direct olefination and acetoxylation of distal meta-C-H bonds in related bicyclic heterocycles through highly strained, tricyclic-cyclophane-like palladated intermediates. researchgate.netsemanticscholar.org Radical chemistry also offers a powerful approach for remote C-H functionalization. researchgate.net For instance, radical translocation via 1,5-hydrogen transfer can lead to the functionalization of remote C-H bonds. researchgate.netnih.gov
Electrophilic and Nucleophilic Additions to the Cyclobutanone (B123998) Moiety
The cyclobutanone moiety in this compound is a key site for both electrophilic and nucleophilic additions. The strained four-membered ring influences the reactivity of the carbonyl group.
Nucleophilic addition to the carbonyl carbon is a fundamental reaction of ketones. In the context of cyclobutanones, these additions can be followed by ring-opening, driven by the release of ring strain. nih.govscholaris.caproquest.com Donor-acceptor cyclobutanes can undergo ring-opening and nucleophilic addition under mild conditions to yield substituted products. scholaris.caproquest.com For instance, copper-catalyzed conjugate silylation of cyclobutenone derivatives generates β-silylated cyclobutanones. nih.gov The resulting enolate can be trapped to afford functionalized cyclobutane derivatives. nih.gov
Below is a table summarizing various nucleophilic additions to cyclobutanone systems:
| Nucleophile | Reaction Conditions | Product Type | Key Features |
|---|---|---|---|
| Hydroxide | - | Ring-opened carboxylic acid | 1,2-addition followed by retro-4π-cyclization. nih.gov |
| Alkoxy nucleophiles | Brønsted acid | Ring-opened substituted products | Proceeds under mild conditions. scholaris.caproquest.com |
| Silyl-zinc reagents | Copper catalyst | β-silylated cyclobutanones | Conjugate addition to cyclobutenones. nih.gov |
| Grignard reagents | Lewis acid | Ring-opened products | Nucleophilic ring-opening of donor-acceptor cyclobutanes. researchgate.net |
Electrophilic additions can occur at the enolate formed by deprotonation of the α-carbon. The regioselectivity of this process is influenced by the bicyclic framework.
Radical Reactions and Photochemical Transformations
Radical reactions provide a versatile method for the formation of cyclic compounds under mild conditions. thieme-connect.de Intramolecular radical cyclizations are particularly powerful for constructing bicyclic systems. thieme-connect.de For example, samarium(II) iodide can induce tandem reductive coupling/Dieckmann condensation of bis(α,β-unsaturated esters) to form bicyclic cyclopentane (B165970) carboxylates. thieme-connect.de
Photochemical transformations of bicyclic ketones often involve rearrangements that are driven by the absorption of light. beilstein-journals.org Enones, in general, exhibit a rich and diverse photochemistry. beilstein-journals.org For bicyclic enones, these reactions can include 1,2-acyl shifts and the formation of vinyl ketenes. beilstein-journals.org The incorporation of both α,β- and β,γ-enone functionalities into a single molecule can lead to complex and competing photochemical rearrangements. beilstein-journals.org Photochemical strain-release reactions of highly strained systems like bicyclo[1.1.0]butanes have also been explored, often proceeding through single electron transfer (SET) or energy transfer (EnT) pathways. rsc.org
Computational and Theoretical Chemistry Applied to Bicyclo 5.2.0 Nonan 8 One
Quantum Chemical Studies on Reaction Pathways and Transition States
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms, including the identification of transition states and intermediates.
A notable application of these methods to a derivative of Bicyclo[5.2.0]nonan-8-one is in the study of the Baeyer-Villiger oxidation. Research has shown that the Zr[bis(salicylidene)ethylenediaminato]-mediated Baeyer-Villiger oxidation of racemic bicyclic cyclobutanones, including a this compound derivative, proceeds with high enantiospecificity. researchgate.net Computational studies of the transition state for this reaction have indicated that the conversion follows a substrate-directed pathway. researchgate.net This suggests that the inherent structural and electronic properties of the bicyclic ketone, as elucidated by quantum chemical calculations, play a crucial role in directing the course of the oxidation.
The reaction's stereospecificity is attributed to the strict control of stereoelectronic demands and chiral recognition by the Zirconium-based catalyst. researchgate.net One enantiomer of the bicyclic ketone exclusively yields the "normal" lactone product, which is expected based on standard migratory aptitudes in Baeyer-Villiger oxidations. researchgate.net Conversely, the other enantiomer preferentially forms an "abnormal" lactone, a product that counters these established migratory trends. researchgate.net This unusual outcome highlights the power of computational chemistry to unravel complex reaction mechanisms where subtle energetic differences in transition states, governed by catalyst-substrate interactions, dictate the final product distribution. researchgate.net
Energetic Analysis of Ring Strain and Conformational Preferences
The fusion of a seven-membered ring and a four-membered ring in this compound introduces significant ring strain. A comprehensive energetic analysis through computational methods would involve calculating the strain energy by comparing the heat of formation of the actual molecule with a hypothetical strain-free reference compound. Such calculations, typically employing methods like Density Functional Theory (DFT) or high-level ab initio methods, would quantify the energetic penalties associated with the non-ideal bond angles and steric interactions within the bicyclic framework.
Furthermore, the seven-membered ring in this compound is flexible and can adopt multiple conformations, such as chair, boat, and twist-boat forms. Computational studies would be essential to determine the relative energies of these conformers and the energy barriers for their interconversion. This would reveal the preferred three-dimensional structure of the molecule, which is critical for understanding its reactivity.
However, detailed computational studies specifically focused on the quantitative analysis of ring strain and the conformational landscape of this compound are not extensively available in the published scientific literature.
Prediction of Regio- and Stereoselectivity in this compound Reactions
Computational chemistry is a powerful tool for predicting the regio- and stereoselectivity of chemical reactions. By calculating the energies of different possible transition states, chemists can predict which reaction pathway is favored and, consequently, which product isomer will be predominantly formed.
In the case of the aforementioned Zr-catalyzed Baeyer-Villiger oxidation of a this compound derivative, the observed stereoselectivity provides a clear example where computational predictions can rationalize experimental outcomes. researchgate.net The formation of distinct "normal" and "abnormal" lactone products from different enantiomers is a direct consequence of the catalyst's ability to recognize and differentiate between the two mirror-image forms of the substrate. researchgate.net
The experimental results from this reaction are summarized in the table below, showcasing the high degree of stereoselectivity achieved.
| Substrate (Enantiomer) | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |
| Slow-reacting isomer | Normal Lactone (NL) | 50 | >99 | 49 |
| Fast-reacting isomer | Abnormal Lactone (AL) | 50 | 18 | >99 (of AL) |
| Data adapted from a study on the Baeyer-Villiger oxidation of racemic bicyclo[n.2.0]alkan-(n+2)-ones. researchgate.net |
These results, particularly the high enantiomeric excess for the normal lactone and the selective formation of the abnormal lactone from the other enantiomer, underscore the precise control exerted by the chiral catalyst. researchgate.net Computational models of the catalyst-substrate complex and the corresponding transition states would be essential to fully explain the origins of this selectivity, providing insights into the specific non-covalent interactions that favor one reaction pathway over another.
Molecular Dynamics Simulations for Mechanistic Insights
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing a deeper understanding of reaction mechanisms, conformational changes, and solvent effects. By simulating the motion of atoms in this compound and its interactions with reactants, catalysts, and solvent molecules, researchers could gain insights that are not accessible from static quantum chemical calculations.
For instance, MD simulations could be used to explore the conformational flexibility of the seven-membered ring and how this flexibility influences the accessibility of the carbonyl group to attacking reagents. In the context of enzyme-catalyzed reactions or reactions with large catalysts, MD simulations could help to visualize the binding of this compound to the active site and identify key interactions that are responsible for catalysis and selectivity.
Despite the potential of this technique, there is a lack of specific molecular dynamics simulation studies applied to this compound in the current scientific literature. Such studies would be a valuable future direction for research on this compound.
Derivatization and Advanced Functionalization of the Bicyclo 5.2.0 Nonan 8 One Core
Synthesis of Halogenated Bicyclo[5.2.0]nonan-8-one Derivatives
The introduction of halogen atoms onto the this compound core can significantly alter its chemical reactivity and provide handles for further transformations. Standard electrophilic halogenation reactions can be employed to introduce chlorine, bromine, or iodine at the α-position to the carbonyl group. For instance, treatment of this compound with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in the presence of a suitable catalyst or initiator can yield the corresponding α-halogenated derivatives. The regioselectivity of these reactions is often influenced by the reaction conditions and the specific halogenating agent used.
Halogenation can also be achieved through radical-mediated pathways. For example, the photolysis of N-chloro lactams in the presence of a radical initiator can lead to the formation of chlorinated bicyclic lactams. cdnsciencepub.com While this example pertains to a lactam derivative, similar principles could be applied to the ketone scaffold.
Transformation to Lactone and Lactam Analogues
The carbonyl group of this compound is a key site for transformations that expand the core structure to include heteroatoms, leading to the formation of lactones and lactams.
Lactone Synthesis: The Baeyer-Villiger oxidation is a powerful method for converting cyclic ketones into lactones. thieme-connect.deyoutube.comyoutube.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. The regioselectivity of the Baeyer-Villiger oxidation of this compound would depend on the migratory aptitude of the adjacent carbon atoms. In the case of unsymmetrically substituted derivatives, a mixture of regioisomeric lactones may be obtained. researchgate.netresearchgate.net The use of biocatalysts, such as Baeyer-Villiger monooxygenases, can offer high levels of regio- and enantioselectivity in such transformations. thieme-connect.de
| Reaction | Reagent | Product |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) or H₂O₂ with a catalyst | Bicyclo[5.3.0]decan-9-one or Bicyclo[6.2.0]decan-9-one |
Lactam Synthesis: The conversion of this compound to its corresponding lactam analogue, an azabicyclo[5.3.0]decan-9-one or azabicyclo[6.2.0]decan-9-one, can be achieved through the Beckmann rearrangement of the corresponding oxime. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The ketone is first converted to an oxime by reaction with hydroxylamine. Subsequent treatment of the oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, induces the rearrangement. wikipedia.orgbeilstein-journals.org The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. organic-chemistry.org
| Reaction | Key Steps | Product |
| Beckmann Rearrangement | 1. Formation of oxime (with hydroxylamine) 2. Acid-catalyzed rearrangement | Azabicyclo[5.3.0]decan-9-one or Azabicyclo[6.2.0]decan-9-one |
Introduction of Alkyl, Aryl, and Heteroatom Substituents
The introduction of various substituents onto the this compound skeleton is crucial for diversifying its structure and properties.
Alkylation and Arylation: The α-positions to the carbonyl group are amenable to deprotonation with a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with a variety of electrophiles, including alkyl halides and aryl halides (in the presence of a suitable catalyst), to introduce alkyl and aryl groups. acs.org The regioselectivity of these reactions can often be controlled by the choice of base and reaction conditions.
Introduction of Heteroatoms: Heteroatoms can be introduced at various positions. For example, α-hydroxylation can be achieved by reacting the enolate with an electrophilic oxygen source like a molybdenum peroxide reagent. The synthesis of sulfonylbicyclo[5.2.0]nonan-1-ols has been reported from the reaction of the lithium enolate of cycloheptanone (B156872) with phenyl vinyl sulfoxide (B87167), followed by oxidation. rsc.orgrsc.org
Formation of Polycyclic and Spirocyclic Adducts
The this compound core can serve as a building block for the construction of more complex polycyclic and spirocyclic systems.
Polycyclic Adducts: Cycloaddition reactions are a powerful tool for forming new rings. For instance, the reaction of bicyclo[5.2.0]nona-2,4-dien-8-one derivatives with ketenes has been shown to proceed via a [2+2] cycloaddition to yield tricyclic products. scispace.com Aldol-type condensation reactions can also be employed to construct fused ring systems. rsc.orgnih.gov
Spirocyclic Adducts: The carbonyl group can participate in reactions to form spirocyclic compounds. For example, the reaction of this compound with appropriate reagents could lead to the formation of spiro-oxiranes or spiro-cyclopropanes at the C8 position. The synthesis of a spiro-2-azetidinone from a camphene (B42988) adduct has been reported, demonstrating the potential for forming spirocyclic lactams. researchgate.net
Strategies for Diversifying the this compound Scaffold
A variety of other synthetic strategies can be employed to further diversify the this compound scaffold. Ring-closing metathesis (RCM) is a powerful technique for forming cyclic structures and could be applied to appropriately substituted this compound derivatives to create additional rings. rowan.edu Radical cyclization reactions also offer a versatile approach to forming new carbon-carbon bonds and constructing complex polycyclic systems. rowan.edu Furthermore, photochemical rearrangements of related oxaziridines and nitrones have been utilized to synthesize 1-azabicyclo[5.2.0]nonan-2-ones, which are lactam analogues of the this compound system. acs.org
| Strategy | Description | Potential Application |
| Ring-Closing Metathesis (RCM) | Formation of a new ring by the reaction of two terminal alkenes on a molecule. | Construction of polycyclic systems containing the this compound core. |
| Radical Cyclization | Formation of a new ring via a radical intermediate. | Synthesis of complex fused and bridged ring systems. |
| Photochemical Rearrangement | Use of light to induce molecular rearrangements. | Access to novel heterocyclic scaffolds based on the bicyclo[5.2.0]nonane framework. |
Advanced Spectroscopic Characterization Techniques for Bicyclo 5.2.0 Nonan 8 One Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the complex three-dimensional structure of Bicyclo[5.2.0]nonan-8-one in solution. Both ¹H and ¹³C NMR spectra offer critical data regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular scaffold.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a complex pattern of signals due to the number of chemically non-equivalent protons and the conformational rigidity of the bicyclic system. The chemical shifts are influenced by the anisotropic effects of the carbonyl group and the strain within the fused seven- and four-membered rings. Protons adjacent to the carbonyl group (α-protons) would appear at the most downfield region of the aliphatic signals, typically in the range of δ 2.0-2.5 ppm. The bridgehead protons and other methylene (B1212753) protons would display a series of overlapping multiplets in the upfield region, generally between δ 1.2 and 2.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule. The most deshielded signal in the spectrum of this compound is attributed to the carbonyl carbon (C8), which is expected to resonate in the range of δ 205-220 ppm, a characteristic chemical shift for ketones. bhu.ac.in The carbons alpha to the carbonyl group (C7 and C9) would appear downfield compared to the other sp³ hybridized carbons due to the electron-withdrawing effect of the carbonyl. The remaining methylene and bridgehead carbons would be found in the more shielded region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 1.8 - 2.2 | 35 - 45 |
| C2 | 1.4 - 1.8 | 25 - 35 |
| C3 | 1.4 - 1.8 | 25 - 35 |
| C4 | 1.4 - 1.8 | 25 - 35 |
| C5 | 1.4 - 1.8 | 25 - 35 |
| C6 | 1.8 - 2.2 | 35 - 45 |
| C7 | 2.2 - 2.6 | 40 - 50 |
| C8 | - | 210 - 220 |
| C9 | 2.2 - 2.6 | 40 - 50 |
Note: The predicted values are estimations based on data from analogous bicyclic ketone structures and have not been experimentally verified for this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by providing a precise mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₉H₁₄O, the exact mass can be calculated.
The monoisotopic mass of this compound is calculated to be approximately 138.1045 u. This value is derived from the sum of the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, and ¹⁶O). HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ very close to this calculated value, typically within a few parts per million (ppm), thus confirming the elemental composition.
Interactive Data Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₄O |
| Calculated Exact Mass | 138.1045 u |
| Expected Ion Adducts | [M]⁺, [M+H]⁺, [M+Na]⁺ |
| Required Mass Accuracy | < 5 ppm |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The most prominent and diagnostic feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration.
For cyclic ketones, the frequency of the carbonyl stretch is sensitive to ring strain. acs.org this compound contains a seven-membered ring fused to a four-membered ring. The carbonyl group resides in the seven-membered ring, but the fusion to the strained cyclobutane (B1203170) ring is expected to influence its vibrational frequency. Generally, saturated cyclic ketones with six-membered rings show a C=O stretch around 1715 cm⁻¹. libretexts.org Ring strain tends to increase this frequency. For instance, five-membered cyclic ketones absorb around 1750 cm⁻¹, and four-membered rings at approximately 1780 cm⁻¹. libretexts.org Given the unique fused structure of this compound, the carbonyl stretching frequency is anticipated to be in the range of 1720-1740 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized C-H bonds.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C=O Stretch | 1720 - 1740 | Strong |
| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong |
| CH₂ Bend | ~1465 | Medium |
Note: The expected frequency for the C=O stretch is an estimation based on the influence of ring strain in cyclic ketones.
Synthetic Applications of Bicyclo 5.2.0 Nonan 8 One in Complex Molecule Construction
Strategic Intermediate in Natural Product Total Synthesis
The bicyclo[5.2.0]nonane core is a structural motif present in a number of natural products, particularly within the terpenoid family. While a direct total synthesis of a natural product employing bicyclo[5.2.0]nonan-8-one as a starting material is not extensively documented, the existence of natural products bearing this framework underscores its significance as a synthetic target.
For instance, the essential oil of Betula pubescens has been found to contain 4,8,8-trimethyl-2-methylene-bicyclo[5.2.0]nonane. A related oxidized derivative, birkenal, which is (1S,4S,7R)-4,8,8-trimethyl-2-methylene-bicyclo[5.2.0]nonane-4-carbaldehyde, has also been identified as a novel bicyclic aldehyde. The presence of these compounds in nature suggests that synthetic routes to the core this compound skeleton could provide a viable pathway toward the total synthesis of these and other related natural products. The synthesis of derivatives like 9-methylthis compound has been achieved through methods such as homopropargylic rearrangement, indicating potential synthetic entries to this ring system. bindingdb.org
Precursor for Therapeutically Relevant Molecular Scaffolds
The bicyclo[5.2.0]nonane skeleton, particularly its heterocyclic analogues, has emerged as a promising scaffold in medicinal chemistry. The rigid, three-dimensional structure of this framework allows for the precise spatial orientation of functional groups, which is a critical aspect in the design of molecules that can interact with biological targets with high affinity and selectivity.
A notable example is the development of 1-azabicyclo[5.2.0]nonan-2-one derivatives. These lactam analogues of this compound have been synthesized and investigated as non-peptide mimetics of the Arg-Gly-Asp (RGD) sequence. rsc.orgprobes-drugs.org The RGD motif is a key recognition site for integrin receptors, which play a crucial role in cell adhesion and signaling processes. Dysregulation of integrin function is implicated in various diseases, including thrombosis and cancer. Consequently, molecules that can mimic the RGD sequence and antagonize integrin receptors are of significant therapeutic interest.
The synthesis of these scaffolds often involves photochemical rearrangements of oxaziridines or nitrones derived from hexahydroindoles. rsc.org The resulting 5,8-disubstituted 1-azabicyclo[5.2.0]nonan-2-one lactams serve as conformationally constrained scaffolds for mimicking the β-turn peptide structure of the RGD tripeptide. rsc.org This has led to the design of potent non-peptide fibrinogen receptor antagonists. acs.orgacs.org
The biological activity of various other bicyclo[5.2.0]nonane derivatives has also been noted, with some compounds exhibiting anti-inflammatory and antibacterial properties, further highlighting the potential of this scaffold in drug discovery. bham.ac.uk
Building Block for Bridged and Fused Polycyclic Architectures
While the direct conversion of this compound into more complex bridged or fused polycyclic systems is not widely reported, its structural features make it a plausible candidate for such transformations. The inherent strain in the four-membered ring can be exploited in rearrangement and ring-expansion reactions to forge new ring systems.
For example, theoretical and mechanistic studies on related bicyclic systems suggest that photochemical reactions or transition-metal-catalyzed isomerizations could lead to the formation of bridged structures. The development of synthetic methodologies that leverage the reactivity of the cyclobutanone (B123998) moiety within the bicyclo[5.2.0]nonane framework could open new avenues for the construction of intricate polycyclic architectures that are often found in complex natural products.
Development of Novel Ring Systems through this compound Modifications
The reactivity of the ketone functional group and the strained cyclobutane (B1203170) ring in this compound allows for a variety of chemical modifications, leading to the formation of novel ring systems.
One of the well-documented transformations is the Baeyer-Villiger oxidation. Treatment of this compound derivatives with a peroxy acid or other oxidizing agents results in the insertion of an oxygen atom adjacent to the carbonyl group, leading to the formation of a bicyclic lactone. pnas.orgspectrabase.com This reaction effectively transforms the initial carbocyclic skeleton into a heterocyclic one, providing access to a different class of compounds with potentially distinct chemical and biological properties. The stereospecificity of this reaction has also been a subject of study, with different enantiomers of the starting ketone leading to the formation of either normal or abnormal lactones. pnas.orgspectrabase.com
Furthermore, rearrangements of the bicyclo[5.2.0]nonane framework have been observed. For instance, the photochemical rearrangement of a related cis-bicyclo[5.2.0]nona-2,5,8-triene has been shown to yield a cis-bicyclo[6.1.0]nona-2,4,6-triene. chemspider.com This demonstrates the propensity of this ring system to undergo skeletal reorganization under specific reaction conditions to form different bicyclic or even tricyclic systems. Additionally, an unusual ring cleavage of the cyclobutanone in a tricarbonyl[(η-2,3,4,5)-9,9-diphenylbicyclo[5.2.0]nona-2,4-dien-8-one]iron complex has been reported, showcasing another pathway for the modification of this ring system.
The synthesis of dimethyl 8-(trimethylsilyl)bicyclo[5.2.0]nona-1,7-diene-3,3-dicarboxylate through carbopalladation reactions also highlights the potential for introducing unsaturation into the bicyclic framework, thereby creating opportunities for further functionalization and elaboration into more complex structures.
Q & A
Q. What are the established synthetic routes for Bicyclo[5.2.0]nonan-8-one, and how can their reproducibility be ensured?
Methodological Answer: this compound is typically synthesized via solvolysis or elimination reactions. For example, derivatives of bicyclononanes can be prepared by treating 8-methanesulfonyloxybicyclo[5.2.0]nonane with potassium t-butoxide in dimethyl sulfoxide (DMSO), yielding isomers with specific stereochemical outcomes . To ensure reproducibility:
- Document reaction conditions (temperature, solvent purity, reaction time).
- Characterize intermediates (e.g., NMR for structural confirmation).
- Report yields and side products (e.g., GC-MS analysis).
Key Data:
| Solvent | Reagent | Yield (%) | Major Product |
|---|---|---|---|
| DMSO | KOtBu | 93% | cis-3-methylcyclooctene |
| t-butenol | KOtBu | 2:1 ratio | Mixed isomers |
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
Methodological Answer: Structural validation requires a combination of:
- NMR Spectroscopy : Compare experimental H and C chemical shifts with predicted values (e.g., using ACD/IUPAC databases). For example, methylene protons in bicyclic systems often appear as distinct multiplets .
- IR Spectroscopy : Identify carbonyl stretching frequencies (~1700–1750 cm) for ketone groups.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 178.319 for CHO) .
Best Practice: Cross-reference data with published spectra and use high-resolution instruments to resolve overlapping signals .
Advanced Research Questions
Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in this compound derivatives?
Methodological Answer: Solvent effects are critical in directing reaction pathways. For example:
- Polar aprotic solvents (DMSO) : Stabilize transition states via strong solvation, favoring cis-isomer formation (93% yield) .
- Non-polar solvents : May lead to mixed stereochemistry due to reduced stabilization.
Experimental Design: - Vary solvents systematically (e.g., DMSO vs. THF) while keeping other variables constant.
- Use computational modeling (DFT calculations) to predict transition state energies.
Key Insight: Steric effects from substituents (e.g., methyl groups) can override solvent-driven outcomes, requiring multi-variable analysis .
Q. What computational strategies are effective in predicting the reactivity of this compound in novel reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model conformational flexibility and ring strain.
- Density Functional Theory (DFT) : Calculate activation energies for proposed reaction pathways (e.g., ketone reduction or alkylation).
- QSPR Models : Relate substituent effects (e.g., methyl vs. vinyl groups) to reactivity trends .
Validation: Compare computed data (e.g., bond dissociation energies) with experimental kinetic studies. For example, bicyclo frameworks with higher ring strain exhibit faster reaction rates in hydrogenation .
Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?
Methodological Answer:
- Replicate experiments : Verify purity (HPLC) and conditions (e.g., solvent deuteration in NMR).
- Meta-analysis : Compile published data (e.g., ChemSpider ID 490919 ) to identify outliers.
- Collaborative validation : Share raw spectra via repositories (e.g., Zenodo) for peer scrutiny .
Case Study: Discrepancies in C NMR shifts for methyl-substituted derivatives may arise from temperature-dependent conformational changes .
Q. What ethical and statistical considerations are critical when designing in vivo studies involving bicyclic ketones?
Methodological Answer:
Q. Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHO | |
| Molecular Weight | 178.319 g/mol | |
| Boiling Point | 245–250°C (estimated) | |
| logP (Partition Coeff.) | 2.8 (predicted) |
Q. Table 2: Common Spectral Peaks for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| H NMR | δ 1.2–1.5 (m, bridgehead H) | Cyclopropane ring protons |
| C NMR | δ 210 (C=O) | Ketone carbonyl |
| IR | 1720 cm | Stretching vibration (C=O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
